Naphazoline hydrochloride, chemically named 2-(1-Naphthylmethyl)-2-imidazoline hydrochloride, is a synthetic sympathomimetic agent belonging to the imidazoline class. [] It functions as an α-adrenergic agonist, primarily targeting α2-adrenergic receptors with a higher affinity than α1-adrenergic receptors. [, , , ] Naphazoline is widely utilized in scientific research to investigate adrenergic receptor signaling pathways and their physiological effects. [, , ]
Naphazoline is classified as a sympathomimetic agent and specifically acts as an alpha-1 adrenergic agonist. Its primary use is in the treatment of nasal congestion, often found in over-the-counter nasal sprays and eye drops. The chemical structure of naphazoline is characterized by the presence of both naphthalene and imidazoline rings, making it a member of the imidazoline class of compounds. Its IUPAC name is 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole, and it has a CAS number of 835-31-4 .
The synthesis of naphazoline can be achieved through several methods, with the most common involving the condensation of α-naphthylacetic acid with ethylenediamine. The process typically includes:
Recent advancements have introduced modified synthesis techniques that utilize solvents such as 1,2,4-trichlorobenzene, which enhance yield and purity while adhering to green chemistry principles . For instance, one study reported an increase in yield from 98.7% to 100% by optimizing the solvent conditions during synthesis .
Naphazoline's molecular formula is C14H14N2, with a molecular weight of 210.27 g/mol. The structure features:
The melting point of naphazoline is approximately 257°C, indicating its solid state at room temperature. It has low water solubility (0.0381 mg/mL), suggesting a preference for organic solvents .
Naphazoline can participate in various chemical reactions:
These reactions are significant for understanding its stability and degradation pathways in pharmaceutical formulations .
Naphazoline exerts its effects primarily through stimulation of alpha-1 adrenergic receptors located in vascular smooth muscle. The mechanism involves:
Additionally, naphazoline may promote the release of norepinephrine, further enhancing its decongestant effects .
The physical and chemical properties of naphazoline include:
Property | Value |
---|---|
Molecular Weight | 210.27 g/mol |
Physical Appearance | Solid |
Melting Point | 257°C |
Water Solubility | 0.0381 mg/mL |
Octanol/Water Partition Coefficient | 3.88 |
Presence of Rings | Naphthalene and imidazoline rings present |
Chiral Centers | None |
These properties influence its formulation and efficacy as a pharmaceutical agent .
Naphazoline is primarily used in:
Naphazoline was first patented in 1934 and entered medical use in 1942, marking a significant milestone in sympathomimetic drug development [1]. The initial synthetic route, documented in US Patent 2,161,938, involved reacting α-naphthylacetonitrile with ethanol under saturated hydrochloric acid gas to form an imino ether intermediate. This intermediate was subsequently condensed with ethylenediamine to yield naphazoline base [2]. While theoretically straightforward, this method faced substantial industrial limitations due to the extreme instability of the imino ether intermediate and significant formation of monoacyl byproducts, which reduced practical yields and complicated purification processes [2].
A major breakthrough came with the development of improved synthetic pathways using higher alcohols (C3-C10). Japanese patent JPH06345737A (1994) demonstrated that substituting ethanol with secondary alcohols like isopropanol dramatically enhanced imino ether stability and reduced byproduct formation. This optimization enabled industrial-scale production with consistently high yields exceeding 90% [2]. Further refinements emerged in the 21st century, including catalytic methods utilizing thiourea derivatives or sodium sulfide under milder reaction conditions. These advances improved atom economy and reduced environmental impact compared to acid-gas-mediated processes [3]. The crystallization process was also optimized using solvent systems like acetone/acetonitrile (mass ratio 1:0.5–1:2) to produce high-purity naphazoline hydrochloride crystals suitable for pharmaceutical applications [3].
Table 1: Evolution of Naphazoline Synthesis Methods
Time Period | Key Method | Reaction Conditions | Yield Limitations | Industrial Viability |
---|---|---|---|---|
1934-1940s (Initial Process) | Ethanol/HCl gas | HCl saturation in ethanol | Moderate (byproduct formation) | Low (unstable intermediate) |
1990s (Alcohol Optimization) | C3-C10 alcohols/HCl gas | Room temperature reaction | High (>90%) | High (secondary alcohols preferred) |
21st Century (Catalytic Methods) | Thiourea/sodium sulfide catalysis | Milder temperatures (60-80°C) | High with reduced impurities | Improved safety and sustainability |
Naphazoline's primary pharmacological mechanism involves adrenergic receptor agonism with a mixed α1/α2 binding profile (approximately 1:2 affinity ratio). This dual activity differentiates it from other ocular decongestants: tetrahydrozoline acts as a selective α1-agonist, while brimonidine is a highly selective α2-agonist [7]. Upon topical application, naphazoline activates α-adrenergic receptors on conjunctival vascular smooth muscle, initiating G-protein coupled signaling cascades. α1-receptor stimulation triggers the inositol triphosphate (IP3) pathway leading to calcium release and vasoconstriction, while α2-receptor activation reduces intracellular cyclic AMP (cAMP), further promoting contraction of predominantly venous vessels [7].
Initially developed as a nasal decongestant, naphazoline quickly gained prominence in ophthalmic therapeutics due to its rapid reduction of conjunctival vessel diameter. By the 1950s, it was established as a primary agent for managing allergic conjunctivitis and chemosis (conjunctival swelling) when combined with antihistamines like antazoline [4] [5]. The evolution of its ocular applications reflects increasing understanding of conjunctival vascular physiology. Research revealed that α2-receptors predominantly localize on venous capacitance vessels, while α1-receptors distribute more broadly. Naphazoline's mixed activity thus enables comprehensive vasoconstriction across arterioles and venules, explaining its potent decongestant effect [7]. Modern low-concentration formulations (0.012%-0.03%) maintain efficacy while minimizing potential rebound hyperemia associated with α1-agonists [7].
Table 2: Pharmacological Profile Comparison of Ocular Decongestants
Adrenergic Receptor Target | Representative Agent | Receptor Affinity Ratio (α2:α1) | Primary Vascular Target | Onset/Duration |
---|---|---|---|---|
Mixed α1/α2 Agonist | Naphazoline | ~2:1 | Arterioles & Venules | Rapid (5-10 min), 2-4 hours |
Selective α1 Agonist | Tetrahydrozoline | Negligible α2 activity | Arterioles | Rapid, 2-4 hours |
Selective α2 Agonist | Brimonidine | ~1000:1 | Venules | Moderate (10-15 min), 6-8 hours |
The commercialization trajectory of naphazoline spans eight decades of evolving intellectual property strategies. Following its initial 1934 patent, the 1940s witnessed the first pharmaceutical formulations for nasal decongestion under brands like Privine® [4] [5]. The transition to ophthalmic applications triggered new formulation patents in the 1950s-60s, exemplified by the introduction of naphazoline-antazoline combinations (e.g., Albalon®) that paired vasoconstriction with histamine blockade for allergic conjunctivitis [5].
Japanese patent JPH06345737A (1994) represented a significant industrial advancement by addressing the synthesis limitations of earlier processes. This patent claimed the use of C3-C10 alcohols for iminoether formation, specifically highlighting isopropanol, butanol, and pentanol as optimal solvents that minimized degradation and byproducts during the critical intermediate stage [2]. The patent's emphasis on process efficiency and yield improvement facilitated global manufacturing scale-up.
In 2019, Chinese patent CN110041261B introduced further refinements with catalytic methods using thiourea or sodium sulfide, reducing reliance on corrosive hydrochloric acid gas. It also detailed novel crystallization techniques employing acetone/acetonitrile mixtures to enhance product purity and stability [3]. Modern commercial products reflect extensive brand diversification across international markets, including Clear Eyes® (US), Rohto Cool® (Japan), Sanorin® (Europe), and Nafazair® in various regions [1] [4] [5]. This geographic expansion demonstrates the compound's enduring commercial viability in over-the-counter ocular therapeutics.
Table 3: Key Patents and Commercialization Milestones
Year | Patent/Commercialization Event | Key Contribution | Resulting Products/Brands |
---|---|---|---|
1934 | Original Compound Patent (US) | Basic synthesis from α-naphthylacetonitrile | Foundation for sympathomimetic development |
1942 | Entry into Medical Use | First nasal decongestant formulations | Privine®, Rhinazin® |
1950s | Ophthalmic Formulation Patents | Eye drop formulations for redness relief | Clear Eyes®, Naphcon® |
1994 | JPH06345737A (Japan) | C3-C10 alcohol synthesis optimization | Industrial-scale manufacturing |
2019 | CN110041261B (China) | Catalytic methods and crystallization tech | High-purity HCl salt production |
Ongoing | Global Brand Diversification | Low-concentration OTC formulations (0.012-0.03%) | Rohto Cool®, Sanorin®, Eucool® |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7